

# Application Note: Purification of DL-01 (formic) ADCs from Unconjugated Antibody

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | DL-01 (formic) |           |
| Cat. No.:            | B15138320      | Get Quote |

### **Abstract**

This application note details a comprehensive strategy for the purification of antibody-drug conjugates (ADCs) synthesized using the novel **DL-01 (formic)** acid-cleavable linker technology. The primary objective is the efficient removal of unconjugated antibody from the ADC product, a critical step for ensuring drug efficacy and safety. The protocol herein describes a multi-step chromatographic approach, leveraging Protein A affinity chromatography for initial capture and Hydrophobic Interaction Chromatography (HIC) for fine separation of ADC species from unconjugated antibody. This method ensures a highly purified ADC with a defined drug-to-antibody ratio (DAR).

### Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics. The efficacy of an ADC is highly dependent on the precise delivery of a cytotoxic payload to target cells, which is facilitated by the monoclonal antibody (mAb) carrier. The conjugation process, however, often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), as well as residual unconjugated mAb. The presence of unconjugated antibody can competitively inhibit the binding of the ADC to its target antigen, thereby reducing the therapeutic efficacy. Therefore, robust purification methods are essential to remove unconjugated antibodies and enrich for the desired ADC species.

The **DL-01 (formic)** linker is an acid-cleavable linker designed to release the cytotoxic payload in the acidic environment of the lysosome following internalization into the target cell.[1][2][3]



This application note provides a detailed protocol for the purification of a **DL-01 (formic)** ADC, focusing on the removal of unconjugated antibody to yield a highly pure and potent therapeutic agent. The purification strategy employs a combination of affinity and hydrophobic interaction chromatography.

## Materials and Methods Materials

- Resins:
  - Protein A affinity chromatography resin
  - Hydrophobic Interaction Chromatography (HIC) resin (e.g., Phenyl Sepharose)
- Buffers and Reagents:
  - Phosphate Buffered Saline (PBS), pH 7.4
  - 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (Equilibration/Wash Buffer A for Protein
     A)
  - 100 mM Glycine, pH 3.0 (Elution Buffer for Protein A)
  - 1 M Tris-HCl, pH 8.0 (Neutralization Buffer)
  - 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 (HIC Mobile Phase A)[4]
  - 25 mM Sodium Phosphate, pH 7.0 (HIC Mobile Phase B)[4]
- Equipment:
  - Chromatography system (e.g., FPLC or HPLC)
  - Chromatography columns
  - UV-Vis Spectrophotometer
  - pH meter



Conductivity meter

## **Experimental Protocols**

# I. Protein A Affinity Chromatography: Capture and Initial Purification

This step is designed to capture the antibody and ADC from the crude conjugation reaction mixture, removing process-related impurities such as excess linker and payload.

#### Protocol:

- Column Preparation: Pack a chromatography column with Protein A affinity resin according to the manufacturer's instructions.
- Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Wash Buffer A (20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2) at a linear flow rate of 150 cm/hr.
- Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column. The loading capacity will depend on the specific Protein A resin used.
- Washing: Wash the column with 5-10 CV of Equilibration/Wash Buffer A to remove unbound impurities.
- Elution: Elute the bound antibody and ADC using Elution Buffer (100 mM Glycine, pH 3.0). Collect fractions into tubes containing a pre-determined volume of Neutralization Buffer (1 M Tris-HCl, pH 8.0) to immediately neutralize the low pH of the eluate.
- Pool and Analyze: Pool the fractions containing the protein peak as determined by UV absorbance at 280 nm.

# II. Hydrophobic Interaction Chromatography (HIC): Separation of Unconjugated Antibody

HIC separates molecules based on their hydrophobicity.[4][5][6] The conjugation of the hydrophobic DL-01 linker and payload to the antibody increases its overall hydrophobicity,



allowing for separation from the less hydrophobic unconjugated antibody.[7]

#### Protocol:

- Column Preparation: Pack a chromatography column with a suitable HIC resin (e.g., Phenyl Sepharose).
- Equilibration: Equilibrate the column with HIC Mobile Phase A (25 mM Sodium Phosphate,
   1.0 M Ammonium Sulfate, pH 7.0) for 5-10 CV.[4]
- Sample Preparation: Adjust the ammonium sulfate concentration of the pooled and neutralized Protein A eluate to 1.0 M by adding an appropriate volume of a high-concentration ammonium sulfate stock solution. Filter the sample through a 0.22 μm filter.
- Sample Loading: Load the prepared sample onto the equilibrated HIC column.
- Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A
  to 100% Mobile Phase B (25 mM Sodium Phosphate, pH 7.0) over 20-30 CV.[4] The
  unconjugated antibody is expected to elute first, followed by the ADC species with increasing
  DAR values.
- Fraction Collection and Analysis: Collect fractions across the elution peak and analyze for protein concentration (A280) and DAR.

## **Data Presentation**

Table 1: Summary of Protein A Chromatography Purification

| Step                 | Sample<br>Volume (mL) | Protein Conc.<br>(mg/mL) | Total Protein<br>(mg) | Recovery (%) |
|----------------------|-----------------------|--------------------------|-----------------------|--------------|
| Crude ADC<br>Mixture | 50                    | 2.0                      | 100                   | 100          |
| Protein A Eluate     | 15                    | 6.3                      | 94.5                  | 94.5         |

Table 2: HIC Purification of **DL-01 (formic)** ADC from Unconjugated Antibody



| Fraction            | Elution Salt<br>Conc. (M<br>(NH4)2SO4) | Protein Conc.<br>(mg/mL) | Purity (by HIC) | Average DAR |
|---------------------|----------------------------------------|--------------------------|-----------------|-------------|
| Unconjugated<br>mAb | ~0.8                                   | 1.2                      | >98%            | 0           |
| DL-01 ADC Pool      | ~0.4 - 0.6                             | 3.5                      | >99%            | 3.8         |

## **Visualization**





Click to download full resolution via product page

Caption: ADC Purification Workflow.





Click to download full resolution via product page

Caption: HIC Separation Principle.

### Conclusion

The described two-step chromatography protocol provides a robust and efficient method for the purification of **DL-01** (formic) ADCs. The initial Protein A affinity chromatography step effectively captures the total antibody content, while the subsequent Hydrophobic Interaction Chromatography step successfully separates the more hydrophobic ADC species from the unconjugated antibody. This purification strategy is critical for producing a high-purity ADC product with a consistent drug-to-antibody ratio, which is essential for its therapeutic efficacy and safety. The modular nature of this protocol allows for optimization and scaling to meet various research and development needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. Acid-labile Linkers Creative Biolabs [creativebiolabs.net]
- 4. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Purification of DL-01 (formic) ADCs from Unconjugated Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138320#purification-of-dl-01-formic-adcs-from-unconjugated-antibody]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com